1-Phenyl-3-(quinolin-2-yl)prop-2-en-1-one
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Overview
Description
1-Phenyl-3-(quinolin-2-yl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
The synthesis of 1-Phenyl-3-(quinolin-2-yl)prop-2-en-1-one can be achieved through various methods. One common approach is a one-pot, three-component, and solvent-free procedure. This method involves the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation. This process yields the corresponding piperidine-substituted chalcone derivatives in high yields and shorter reaction times . The reaction conditions are optimized to avoid the use of hazardous organic solvents, aligning with green chemistry principles .
Chemical Reactions Analysis
1-Phenyl-3-(quinolin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different hydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, to form various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
1-Phenyl-3-(quinolin-2-yl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(quinolin-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain protein kinases, which are involved in cell signaling pathways related to cancer and inflammation .
Comparison with Similar Compounds
1-Phenyl-3-(quinolin-2-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
1-Phenyl-3-(piperidin-1-yl)prop-2-en-1-one: This compound has a piperidine ring instead of a quinoline ring, leading to different biological activities.
1-Phenyl-3-(pyrrolidin-1-yl)prop-2-en-1-one: This compound contains a pyrrolidine ring, which also results in distinct biological properties. The uniqueness of this compound lies in its quinoline ring, which imparts specific biological activities and makes it a valuable compound for medicinal chemistry.
Properties
CAS No. |
119118-42-2 |
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Molecular Formula |
C18H13NO |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
1-phenyl-3-quinolin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C18H13NO/c20-18(15-7-2-1-3-8-15)13-12-16-11-10-14-6-4-5-9-17(14)19-16/h1-13H |
InChI Key |
MISUEOPRLQANBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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